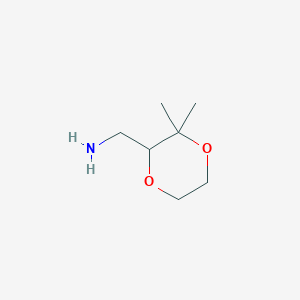

(3,3-Dimethyl-1,4-dioxan-2-yl)methanamine

Description

Structure

3D Structure

Properties

IUPAC Name |

(3,3-dimethyl-1,4-dioxan-2-yl)methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2/c1-7(2)6(5-8)9-3-4-10-7/h6H,3-5,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMDHVMWOBUMZAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(OCCO1)CN)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Nomenclature, Stereochemistry, and Structural Variants of 3,3 Dimethyl 1,4 Dioxan 2 Yl Methanamine

Systematic Nomenclature and Common Structural Analogues

(3,3-Dimethyl-1,4-dioxan-2-yl)methanamine is the commonly used name for a specific substituted dioxane derivative. According to IUPAC nomenclature, the systematic name for this compound is also this compound. nih.gov The molecule consists of a 1,4-dioxane (B91453) ring, which is a six-membered heterocycle containing two oxygen atoms at positions 1 and 4. This ring is substituted at the C3 position with two methyl groups and at the C2 position with a methanamine (-CH₂NH₂) group.

Key identifiers and properties of this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C₇H₁₅NO₂ |

| IUPAC Name | This compound |

| Molecular Weight | 145.20 g/mol |

| CAS Number | 2169238-35-9 |

| Canonical SMILES | CC1(C)C(OCCOC1)CN |

| InChI Key | OWHUWEMLKVACSL-UHFFFAOYSA-N |

Data sourced from PubChem. nih.gov

Structural analogues of this compound often involve modifications to the substituent groups or the heterocyclic core. For instance, replacing the amine group with other functional groups yields related compounds such as (3,3-dimethyl-1,4-dioxan-2-yl)methanol (B6148988) bldpharm.com and (3,3-dimethyl-1,4-dioxan-2-yl)methanethiol. sigmaaldrich.com Other analogues may lack the gem-dimethyl group, as seen in (1,4-dioxan-2-yl)methanamine derivatives. google.com

Isomeric Considerations and Positional Isomers

Isomerism is a key feature of substituted dioxanes. For a dimethyl-substituted (1,4-dioxan-2-yl)methanamine, the methyl groups can be placed at different carbon atoms of the dioxane ring, leading to positional isomers. The location of these substituents significantly influences the molecule's chemical and physical properties.

Besides the title compound, this compound, other positional isomers include (5,5-Dimethyl-1,4-dioxan-2-yl)methanamine and (6,6-Dimethyl-1,4-dioxan-2-yl)methanamine. uni.lubiosynth.com In these isomers, the gem-dimethyl groups are located on carbon atoms that are not adjacent to the methanamine-bearing carbon.

| Compound Name | Position of Dimethyl Group | Molecular Formula | Structural Notes |

| This compound | C3 | C₇H₁₅NO₂ | The dimethyl group is adjacent to the methanamine-substituted carbon (C2). nih.gov |

| (5,5-Dimethyl-1,4-dioxan-2-yl)methanamine | C5 | C₇H₁₅NO₂ | The dimethyl group is opposite the methanamine-substituted carbon. uni.lu |

| (6,6-Dimethyl-1,4-dioxan-2-yl)methanamine | C6 | C₇H₁₅NO₂ | The dimethyl group is adjacent to one oxygen atom and beta to the C2 carbon. biosynth.com |

Stereochemical Aspects of Dioxane-Methanamine Systems

The stereochemistry of dioxane derivatives is complex due to the puckered nature of the six-membered ring and the potential for chiral centers.

In this compound, the carbon atom at the 2-position (C2) of the dioxane ring is a stereocenter. This carbon is bonded to four different groups: a hydrogen atom, the methanamine group, the C3 atom of the ring, and the oxygen atom at position 1. Consequently, the compound is chiral and can exist as a pair of enantiomers:

(R)-(3,3-Dimethyl-1,4-dioxan-2-yl)methanamine

(S)-(3,3-Dimethyl-1,4-dioxan-2-yl)methanamine

These enantiomers are non-superimposable mirror images of each other and will rotate plane-polarized light in opposite directions. The synthesis of this compound without chiral control typically results in a racemic mixture (an equal mixture of both enantiomers).

Diastereomers are stereoisomers that are not mirror images of each other. For diastereomerism to occur, a molecule must have two or more stereocenters. While this compound has only one chiral center, other substituted dioxane systems can exhibit diastereomerism.

A relevant example is 3,6-dimethyl-1,4-dioxane-2,5-dione, also known as lactide. nist.gov This molecule has two chiral centers at C3 and C6. This leads to three possible stereoisomers:

(3S,6S)-3,6-Dimethyl-1,4-dioxane-2,5-dione

(3R,6R)-3,6-Dimethyl-1,4-dioxane-2,5-dione

(3R,6S)-3,6-Dimethyl-1,4-dioxane-2,5-dione (a meso compound)

The (3S,6S) and (3R,6R) forms are enantiomers of each other. The (3R,6S) isomer is a meso compound, which is achiral despite having chiral centers, due to an internal plane of symmetry. The relationship between the meso form and either of the chiral enantiomers is diastereomeric. These isomers are often referred to as cis and trans, where the meso form is the cis-isomer and the enantiomeric pair constitutes the trans-isomer. sigmaaldrich.com This illustrates how multiple substitutions on the dioxane ring can lead to complex diastereomeric relationships.

Related Dioxane and Dioxolane Derivatives Bearing Aminoalkyl Chains

The structural motif of a heterocyclic oxygen-containing ring with an aminoalkyl side chain is found in various related compounds, including other dioxane derivatives and five-membered dioxolane systems. These compounds are of interest in medicinal chemistry and materials science.

Dioxolanes are five-membered rings containing two oxygen atoms. An example of a related dioxolane is 2,2-Dimethyl-1,3-dioxolane-4-methanamine. sigmaaldrich.com Similar to its dioxane counterpart, this compound possesses a chiral center (at C4), leading to (R) and (S) enantiomers. chemicalbook.com These compounds serve as valuable building blocks in organic synthesis.

The table below compares the title compound with other related heterocyclic methanamines.

| Compound Name | Heterocyclic Ring | Key Substituents | Molecular Formula | Notes |

| This compound | 1,4-Dioxane | 3,3-dimethyl, 2-methanamine | C₇H₁₅NO₂ | The subject of this article. nih.gov |

| (1,4-Dioxan-2-yl)-N-methyl-methanamine | 1,4-Dioxane | 2-(N-methyl-methanamine) | C₆H₁₃NO₂ | Lacks gem-dimethyl group; features a secondary amine. google.com |

| 2,2-Dimethyl-1,3-dioxolane-4-methanamine | 1,3-Dioxolane (B20135) | 2,2-dimethyl, 4-methanamine | C₆H₁₃NO₂ | A five-membered ring analogue. sigmaaldrich.com |

| (4S)-2,2-Dimethyl-1,3-dioxolane-4-methanamine | 1,3-Dioxolane | 2,2-dimethyl, 4-methanamine (S-configuration) | C₆H₁₃NO₂ | A specific enantiomer of the dioxolane analogue. chemicalbook.com |

These examples highlight the structural diversity that can be achieved by altering the ring size, the position and nature of substituents, and the stereochemistry of these versatile heterocyclic compounds.

Advanced Synthetic Methodologies for 3,3 Dimethyl 1,4 Dioxan 2 Yl Methanamine and Analogues

Strategies for 1,4-Dioxane (B91453) Ring Construction

The formation of the 1,4-dioxane ring is a critical step that can be achieved through several strategic pathways. These methods range from classical cyclization reactions to modern catalytic processes, each offering distinct advantages in terms of substrate scope, efficiency, and stereocontrol.

Epoxide Ring Opening and Cyclization Pathways

A robust and frequently employed strategy for constructing substituted 1,4-dioxane rings involves the ring-opening of epoxides. thieme-connect.demdpi.com This pathway typically proceeds via the nucleophilic attack of an oxygen-containing species, followed by an intramolecular cyclization to form the six-membered dioxane ring.

A general approach involves the reaction of a readily available epoxide with an ethylene (B1197577) glycol equivalent. For instance, the ring of an epoxide can be opened by ethylene glycol monosodium salt, which generates an intermediate diol that subsequently undergoes cyclization to yield the 1,4-dioxane derivative. rsc.org This method has proven effective for the multigram preparation of various functionalized 1,4-dioxanes. rsc.org

A more complex, multi-step synthesis for a chiral analogue, (2R)-(1,4-dioxan-2-yl)-N-methyl-methanamine, also utilizes an epoxide-based strategy. The process begins with the reaction of epoxy chloropropane and 2-chlorohydrin, which, after several steps including a closed-loop reaction, forms a key epoxide intermediate, (2R)-2-[(2-chlorooxethyl) methyl]ethylene oxide. This intermediate then undergoes further transformations, including a backflow reaction with a hydroxide (B78521), to ultimately form the 1,4-dioxane ring structure. The susceptibility of the strained three-membered epoxide ring to nucleophilic attack, even by poor leaving groups, is a key driver for these reactions. Under acidic conditions, the epoxide oxygen is first protonated, and nucleophilic attack typically occurs at the more substituted carbon atom. Conversely, under basic or neutral conditions, the reaction follows an SN2 mechanism, with the nucleophile attacking the less sterically hindered carbon atom.

Transacetalization Approaches

Transacetalization represents another versatile method for the formation of dioxane rings, although it is more commonly documented for the synthesis of 1,3-dioxanes. The fundamental reaction involves the acid-catalyzed exchange of an acetal (B89532) or ketal with a diol. For the synthesis of 1,4-dioxanes, this can be adapted to involve the dimerization of α-hydroxy carbonyl compounds or the reaction of a protected 1,2-diol derivative with a diketone.

A specific example is the transacetalization of a protected 1,2-diol derivative with butane-2,3-dione in the presence of 10-camphorsulfonic acid. rsc.org This reaction proceeds in refluxing methanol (B129727) and, following a subsequent isomerization step with a boron trifluoride–tetrahydrofuran (B95107) complex, yields the desired 1,4-dioxane stereoisomer in high yield. rsc.org The process relies on achieving equilibrium under acidic conditions, where the thermodynamically more stable six-membered 1,4-dioxane ring is favored. The removal of water, often accomplished with a Dean-Stark apparatus, can be used to drive the reaction to completion.

Catalytic Oxidative Cyclization Methods

Modern synthetic chemistry increasingly relies on catalytic methods to achieve transformations that are difficult to accomplish using classical approaches. Catalytic oxidative cyclization is an emerging strategy for heterocycle synthesis, offering novel pathways to complex molecules. While palladium-catalyzed cyclization of unsaturated hydroperoxides is a known method for forming 1,2-dioxanes, similar principles can be envisioned for 1,4-dioxane systems.

More directly, advanced methods have been developed that utilize 1,4-dioxane itself as a reactant in tandem oxidative cyclization reactions to build more complex, fused heterocyclic systems. For example, a copper-catalyzed tandem oxidative cyclization of a cinnamamide (B152044) with 1,4-dioxane as the solvent and reactant yields a 1,4-dioxane-containing dihydroquinolinone. nih.gov The reaction is performed at elevated temperatures with tert-butyl hydroperoxide as the oxidant. nih.gov Similarly, an iron-catalyzed oxidative addition of 1,4-dioxane to an N-phenylmethacrylamide, followed by cyclization, affords a complex indole (B1671886) derivative bearing a 1,4-dioxan-2-yl-methyl substituent. nih.gov These methods proceed via a radical mechanism involving C-H activation of the dioxane ring, demonstrating a sophisticated approach to functionalized dioxane analogues.

Photochemical Routes for Dioxane Formation

Photochemical reactions provide unique, energy-efficient pathways for the formation of cyclic structures. While often associated with degradation, photochemical methods can also be harnessed for synthesis. A notable example of photochemical 1,4-dioxane formation involves the UV irradiation of a tetrakis(trifluoromethyl)-substituted divinyl ether in diethyl ether. nih.gov This reaction yields a mixture of diastereomeric 1,4-dioxanes. The proposed mechanism begins with the photochemical hydrogen-atom abstraction from the diethyl ether solvent. nih.gov The resulting radical then attacks one of the double bonds of the divinyl ether, initiating a cascade that culminates in an intramolecular cyclization to form the 1,4-dioxane ring. nih.gov This approach highlights the potential of radical-based photochemical strategies in constructing highly substituted dioxane frameworks.

Introduction of the Methanamine Moiety

Following the successful construction of the substituted 1,4-dioxane ring, the final key structural element to be installed is the methanamine moiety. This is typically achieved by functionalizing a precursor molecule already containing the dioxane core.

Nucleophilic Substitution Reactions with Halogenated Precursors

The introduction of the methanamine group is most commonly accomplished via a nucleophilic substitution reaction. This classic transformation involves a precursor molecule where a methyl group on the dioxane ring is appended with a good leaving group, such as a halide (Br, Cl) or a sulfonate ester (e.g., tosylate, mesylate). An amine, acting as the nucleophile, attacks the electrophilic carbon atom, displacing the leaving group and forming the desired C-N bond.

A well-documented example is found in the synthesis of a (2R)-(1,4-dioxan-2-yl)-N-methyl-methanamine analogue. In this process, a (2S)-1,4-dioxin-2-methyl-4-methyl p-toluenesulfonate ester serves as the electrophilic precursor. The tosylate group is an excellent leaving group, making the attached methyl carbon susceptible to nucleophilic attack. The reaction is carried out with methylamine (B109427) in a high-pressure autoclave at elevated temperatures to afford the final product in high yield and purity. The use of ammonia (B1221849) would similarly yield a primary amine. This SN2-type reaction is a reliable and high-yielding method for installing the required aminomethyl functionality.

Below is a table summarizing the reaction conditions and outcomes for this nucleophilic substitution step as described in the patent literature.

| Solvent | Temperature (°C) | Reaction Time (hours) | Yield (%) | Enantiomeric Excess (ee %) |

|---|---|---|---|---|

| Methanol | 60 | 24 | 91.6 | 99.5 |

| Ethanol | 80 | 20 | 93.7 | 99.2 |

Reduction of Nitrile or Azide (B81097) Intermediates to Primary Amines

The reduction of nitriles and azides represents a fundamental and widely employed strategy for the synthesis of primary amines, including those with a dioxane scaffold. These methods are valued for their reliability and the commercial availability of a wide range of starting materials.

Reduction of Nitriles:

The conversion of a nitrile group to a primary amine is a powerful transformation in organic synthesis. libretexts.org This reduction can be achieved using various reducing agents, with lithium aluminum hydride (LiAlH₄) being a particularly effective, albeit non-selective, option. libretexts.orgchemguide.co.uk The reaction typically proceeds by the nucleophilic addition of hydride ions to the electrophilic carbon of the nitrile, followed by an aqueous workup to yield the primary amine. libretexts.org

Catalytic hydrogenation offers a milder alternative to metal hydrides. chemguide.co.uk Common catalysts include palladium, platinum, or nickel, with the reaction carried out under a hydrogen atmosphere at elevated temperature and pressure. chemguide.co.uk While effective, these conditions may not be suitable for substrates with other reducible functional groups.

More recent developments have focused on milder and more selective reagents. For instance, diisopropylaminoborane (B2863991) in the presence of a catalytic amount of lithium borohydride (B1222165) has been shown to reduce a variety of nitriles in excellent yields. researchgate.net Similarly, borane (B79455) generated in situ from lithium borohydride and methyl iodide can be used, with the addition of a Lewis base like 1,4-dioxane or tetrahydrofuran to stabilize the borane and facilitate the reduction. researchgate.net

Reduction of Azides:

The reduction of organic azides to primary amines is another cornerstone of amine synthesis. organic-chemistry.orglibretexts.org This transformation is often favored due to the relative stability of azides and the clean nature of the reaction, which typically liberates nitrogen gas as the only byproduct. youtube.com

Lithium aluminum hydride is a common reagent for this reduction, effectively converting azides to the corresponding primary amines. youtube.com Catalytic hydrogenation over catalysts such as platinum or palladium is also a widely used method. youtube.com

For greater functional group tolerance, other methods have been developed. For example, tin(IV) 1,2-benzenedithiolate can catalyze the reduction of azides with sodium borohydride under very mild conditions. organic-chemistry.org Dichloroindium hydride has also been shown to be an effective reagent for the chemoselective reduction of organic azides. organic-chemistry.org

| Reagent/Catalyst | Substrate | Product | Key Features |

| Lithium Aluminum Hydride (LiAlH₄) | Nitrile | Primary Amine | Powerful, but non-selective reducing agent. libretexts.orgchemguide.co.uk |

| H₂/Palladium, Platinum, or Nickel | Nitrile | Primary Amine | Milder than LiAlH₄, but requires elevated temperature and pressure. chemguide.co.uk |

| Diisopropylaminoborane/LiBH₄ | Nitrile | Primary Amine | Selective reduction in excellent yields. researchgate.net |

| Lithium Aluminum Hydride (LiAlH₄) | Azide | Primary Amine | Common and effective reagent. youtube.com |

| H₂/Platinum or Palladium | Azide | Primary Amine | Widely used catalytic method. youtube.com |

| Tin(IV) 1,2-benzenedithiolate/NaBH₄ | Azide | Primary Amine | Mild conditions, good for functional group tolerance. organic-chemistry.org |

Amine-Forming Reactions (e.g., Reductive Amination)

Reductive amination is a highly versatile and widely used method for the synthesis of primary, secondary, and tertiary amines from carbonyl compounds (aldehydes and ketones). wikipedia.orgmasterorganicchemistry.com This one-pot reaction involves the initial formation of an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine. libretexts.org

The reaction is typically carried out under neutral to weakly acidic conditions. wikipedia.org A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly popular due to their ability to selectively reduce the iminium ion in the presence of the starting carbonyl compound. masterorganicchemistry.comharvard.edu

Key advantages of reductive amination include:

High efficiency and atom economy: It is often a one-pot procedure, minimizing waste and purification steps. wikipedia.org

Mild reaction conditions: The use of selective reducing agents allows for the reaction to be performed under gentle conditions, preserving sensitive functional groups. wikipedia.org

Versatility: A wide range of aldehydes, ketones, and amines can be used as starting materials, providing access to a diverse array of amine products. organic-chemistry.org

For the synthesis of primary amines, ammonia can be used as the nitrogen source. organic-chemistry.org However, this can sometimes lead to the formation of secondary and tertiary amine byproducts due to over-alkylation. masterorganicchemistry.com To circumvent this, alternative strategies such as the Gabriel synthesis or the use of azide intermediates followed by reduction are often employed for the clean synthesis of primary amines. libretexts.org

| Carbonyl Compound | Amine Source | Reducing Agent | Product |

| Aldehyde/Ketone | Primary Amine | NaBH₃CN or NaBH(OAc)₃ | Secondary Amine |

| Aldehyde/Ketone | Secondary Amine | NaBH₃CN or NaBH(OAc)₃ | Tertiary Amine |

| Aldehyde/Ketone | Ammonia | NaBH₃CN or NaBH(OAc)₃ | Primary Amine (with potential for over-alkylation) |

Synthetic Routes to Specific Dimethyl Substitution Patterns on the Dioxane Ring

The synthesis of specifically substituted dioxane-containing amines often requires multi-step sequences tailored to introduce the desired substitution pattern.

A patented synthesis for (2R)-(1,4-dioxane-2-yl)-N-methyl-methanamine hydrochloride utilizes a kinetic resolution technique to establish the desired stereochemistry early in the synthetic sequence. google.com The process begins with the reaction of epichlorohydrin (B41342) and 2-chloroethanol (B45725) in the presence of a salen catalyst to afford (S)-3-(2-chloroethoxy)-1-chloropropan-2-ol. google.com This intermediate then undergoes a base-mediated cyclization to form (2R)-2-((2-chloroethoxy)methyl)oxirane. google.com Subsequent reaction with a hydroxide source, followed by tosylation, yields (2S)-1,4-dioxan-2-ylmethyl 4-methylbenzenesulfonate. google.com The final step involves the reaction of this tosylate with methylamine in a high-pressure autoclave, followed by the addition of hydrochloric acid to furnish the target compound. google.com This route is advantageous as it avoids chiral separation of the final product and is suitable for industrial-scale production. google.com

While a specific synthesis for (6,6-Diphenyl-1,4-dioxan-2-yl)methanamine was not found in the provided search results, the synthesis of related diphenyl-substituted dioxanes has been reported. For instance, racemic (1,4-dioxan-2-yl)diphenylmethanol has been prepared via microwave irradiation of benzophenone (B1666685) and dioxane. researchgate.net The synthesis of the target aminomethyl derivative would likely involve a multi-step sequence starting from a suitably protected hydroxymethyldioxane precursor, followed by conversion of the hydroxyl group to an amine.

(2-Methyl-1,3-dioxolan-2-yl)methanamine is a valuable building block in organic synthesis. nih.gov Its synthesis typically involves the reaction of 2-methyl-1,3-dioxolane (B1212220) with a suitable amine source. One common approach is the acid-catalyzed acetal formation from a ketone precursor, such as 3-acetylbenzonitrile, with ethylene glycol. The resulting nitrile-containing dioxolane can then be reduced to the primary amine. Another documented route involves nucleophilic displacement with an azide intermediate, followed by catalytic reduction.

Stereoselective and Asymmetric Synthesis

The development of stereoselective and asymmetric methods for the synthesis of chiral amines, including those with dioxane moieties, is of significant interest, particularly in the context of pharmaceutical chemistry. Asymmetric synthesis aims to produce a single enantiomer of a chiral molecule, which is crucial as different enantiomers can have vastly different biological activities. youtube.com

A key strategy in asymmetric synthesis is the use of chiral auxiliaries or catalysts to control the stereochemical outcome of a reaction. youtube.com For the synthesis of chiral amines, a powerful approach is the diastereoselective addition of organometallic reagents to chiral N-tert-butanesulfinimines. researchgate.netresearchgate.net The tert-butanesulfinyl group acts as a chiral auxiliary, directing the nucleophilic attack of the organometallic reagent to one face of the C=N double bond, leading to the formation of a single diastereomer of the resulting sulfinamide. researchgate.net This sulfinamide can then be readily cleaved under acidic conditions to yield the highly enantioenriched primary amine. researchgate.net

This methodology has been successfully applied to a wide range of N-tert-butanesulfinyl aldimines and ketimines, allowing for the synthesis of a diverse array of enantioenriched α-branched and α,α-dibranched amines. researchgate.net The stereochemical outcome of the addition is often predictable based on a six-membered chair-like transition state model. researchgate.net

In the context of dioxane-containing amines, this approach could be applied by starting with a chiral aldehyde or ketone bearing the dioxane moiety. Condensation with a chiral sulfinamide would generate a chiral N-sulfinylimine, which could then undergo diastereoselective addition of a suitable organometallic reagent to introduce the desired aminomethyl group with high stereocontrol.

Asymmetric Catalysis in Dioxane Synthesis

Asymmetric catalysis offers a more atom-economical alternative to stoichiometric chiral auxiliaries, where a small amount of a chiral catalyst can generate large quantities of an enantiomerically enriched product. Rhodium-catalyzed asymmetric hydrogenation is a powerful tool for creating chiral centers. For instance, this methodology has been successfully applied to the synthesis of chiral 2-substituted 2,3-dihydrobenzo researchgate.netresearchgate.netdioxane derivatives through the hydrogenation of benzo[b] researchgate.netresearchgate.netdioxine precursors. nih.gov Using chiral phosphine (B1218219) ligands like ZhaoPhos, high yields (>99%) and excellent enantioselectivities (>99% ee) have been achieved. nih.gov This approach could be adapted for non-benzofused dioxanes, starting from a suitable unsaturated precursor.

Another strategy involves the reaction of enantiopure 1,2-diols with reagents like vinyl selenones to produce substituted enantiopure 1,4-dioxanes in good to excellent yields. nih.gov This method leverages a Michael-initiated, ring-closure (MIRC) reaction, starting from a readily available chiral pool material to construct the dioxane framework while preserving stereochemical integrity. nih.gov

| Reaction Type | Catalyst System | Substrate Type | Product Type | Reported Efficiency | Reference |

|---|---|---|---|---|---|

| Asymmetric Hydrogenation | Rhodium / ZhaoPhos | Benzo[b] researchgate.netresearchgate.netdioxine derivatives | Chiral 2-substituted 2,3-dihydrobenzo researchgate.netresearchgate.netdioxanes | Up to >99% yield, >99% ee | nih.gov |

| Michael-Initiated Ring-Closure (MIRC) | Base-mediated (non-catalytic asymmetric step) | Enantiopure 1,2-diols and vinyl selenones | Enantiopure substituted 1,4-dioxanes | Good to excellent yields | nih.gov |

| Palladium-Catalyzed Asymmetric Allylic Alkylation (DAAA) | Palladium / Chiral Ligand | Racemic thietane (B1214591) 1,1-dioxides | α-sulfonyl tetrasubstituted stereocenters | High enantioselectivity | nih.gov |

Green Chemistry Considerations in Synthesis

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. sigmaaldrich.com These considerations are paramount in developing modern, sustainable synthetic routes.

Solvent-Free Methods and Alternative Solvents

A major focus of green chemistry is minimizing solvent waste, as solvents constitute a large portion of the mass in typical chemical reactions. rsc.org Solvent-free, or neat, reactions represent an ideal scenario. Research has demonstrated the feasibility of synthesizing 1,3-dioxolanes and dioxanes under solvent-free conditions by condensing diols and aldehydes with low catalyst loading, offering excellent yields at mild temperatures. researchgate.netnih.govsigmaaldrich.com

When solvents are necessary, the use of environmentally benign alternatives is encouraged. Traditional solvents like dichloromethane (B109758) are being replaced by greener options derived from renewable resources, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME). sigmaaldrich.com Bio-based solvents, such as certain 1,3-dioxolane (B20135) compounds, are also emerging as promising reaction media. rsc.org

| Traditional Solvent | Issues | Greener Alternative | Advantages | Reference |

|---|---|---|---|---|

| Dichloromethane (DCM) | Suspected carcinogen, volatile | 2-Methyltetrahydrofuran (2-MeTHF) | Derived from renewables, higher boiling point, less water-soluble | sigmaaldrich.com |

| Tetrahydrofuran (THF) | Forms explosive peroxides | Cyclopentyl methyl ether (CPME) | Resists peroxide formation, hydrophobic, stable | sigmaaldrich.com |

| Generic Fossil-Based Solvents | Environmental impact, non-renewable | 5-methyl-1,3-dioxolane-4-one | Prepared from green precursors (lactic acid, formaldehyde) | rsc.org |

Microwave-Assisted Synthesis

Microwave-assisted synthesis is a green chemistry technique that often dramatically reduces reaction times, increases product yields, and enhances purity compared to conventional heating methods. ajrconline.orgnih.gov Microwave energy directly and efficiently heats the reaction mixture, leading to rapid temperature increases and accelerated reaction rates. ajrconline.org This technology has been successfully applied to a wide range of organic transformations, including the synthesis of various heterocyclic scaffolds. nih.gov The cyclization step to form the 1,4-dioxane ring or the final amination could potentially be accelerated using microwave irradiation, leading to a more efficient and less energy-intensive process. beilstein-journals.org

| Parameter | Conventional Heating | Microwave-Assisted Synthesis | Reference |

|---|---|---|---|

| Reaction Time | Hours to days | Minutes | ajrconline.orgbeilstein-journals.org |

| Energy Efficiency | Low (heats vessel and surroundings) | High (heats reactants directly) | ajrconline.org |

| Product Yield | Often moderate | Often higher | ajrconline.orgnih.gov |

| Side Reactions | More prevalent due to prolonged heating | Often reduced, leading to cleaner products | ajrconline.org |

Catalytic Hydrogenation for Amine Formation

The final step in synthesizing (3,3-Dimethyl-1,4-dioxan-2-yl)methanamine involves the formation of the primary amine. Catalytic hydrogenation is a key green technology for this transformation, as it utilizes molecular hydrogen as the reducing agent and produces water as the only byproduct, avoiding the use of stoichiometric metal hydride reagents. rsc.org This process is highly atom-economical.

The primary amine can be formed via the catalytic hydrogenation of a corresponding nitrile precursor. This reaction is typically performed in the presence of a metal catalyst, such as nickel-containing supported catalysts. google.com To maximize the selectivity for the desired primary amine and suppress the formation of secondary and tertiary amine byproducts, the reaction is often carried out in the presence of ammonia. google.comacs.org Reaction conditions, including temperature and pressure, are optimized to ensure high conversion and selectivity. google.com

| Precursor | Catalyst System | Key Reaction Conditions | Benefit | Reference |

|---|---|---|---|---|

| Nitriles | Nickel-containing support catalyst | 80-200 °C, 1.0-6.0 MPa H₂, presence of ammonia | Ammonia addition improves selectivity for primary amine. | google.com |

| Cyclic Imides | Ruthenium pincer complex / KOtBu | 50 bar H₂, 40 h | Selectively cleaves C-N bond to form diols and amines. | nih.gov |

| Nitriles | NNP-type cobalt pincer complexes | Use of specific solvents (e.g., hexane) | Chemodivergent, allows selective formation of primary, secondary, or tertiary amines. | nih.gov |

Chemical Reactivity and Derivatization of 3,3 Dimethyl 1,4 Dioxan 2 Yl Methanamine Systems

Reactions Involving the Primary Amine Group

The lone pair of electrons on the nitrogen atom of the primary amine group makes it a potent nucleophile and a Brønsted-Lowry base, enabling a wide array of chemical transformations.

The primary amine of (3,3-Dimethyl-1,4-dioxan-2-yl)methanamine readily participates in amidation reactions with carboxylic acids and their derivatives to form stable amide bonds. Direct reaction with a carboxylic acid typically requires a coupling agent to activate the acid, facilitating nucleophilic attack by the amine. fishersci.co.ukgoogle.com

Common coupling agents and methods include:

Carbodiimides: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) react with a carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily converted to an amide by the amine. fishersci.co.uk

Onium Salts: Peptide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient for amide bond formation. fishersci.co.ukresearchgate.net

Acid Halides: The amine can react directly with more reactive acyl chlorides, often in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270) to neutralize the HCl byproduct. fishersci.co.uk

Ureafication, the formation of urea (B33335) derivatives, can also be achieved from the primary amine. This can be accomplished through several synthetic routes:

Reaction with Isocyanates: A straightforward method involves the reaction of the amine with an appropriate isocyanate.

Reaction with CO2: Primary aliphatic amines can react with carbon dioxide (CO2) to form urea derivatives, often via an alkyl ammonium (B1175870) alkyl carbamate (B1207046) intermediate. psu.edursc.org This method presents a greener alternative to traditional routes involving toxic reagents like phosgene. psu.edursc.org

Reaction with Carbamates: Urea derivatives can be synthesized by treating amines with reagents like phenyl carbamates in a solvent such as dimethyl sulfoxide (B87167) (DMSO). google.com

Interactive Data Table: Common Reagents for Amidation

| Reagent Class | Specific Example(s) | Typical Conditions |

| Carbodiimides | EDC, DCC | Aprotic solvent (e.g., DMF, DCM), often with an additive like HOBt |

| Onium Salts | HATU, HBTU | Aprotic solvent (e.g., DMF), base (e.g., DIPEA) |

| Acid Halides | Acetyl Chloride | Aprotic solvent (e.g., DCM), base (e.g., Triethylamine) |

This compound undergoes condensation reactions with aldehydes and ketones to form imines, commonly known as Schiff bases. nih.gov This reversible reaction typically occurs under acidic or basic catalysis and involves the nucleophilic attack of the primary amine on the carbonyl carbon, followed by the elimination of a water molecule. core.ac.uk The resulting C=N double bond is characteristic of all Schiff bases. nih.gov A variety of carbonyl compounds, including aromatic aldehydes like salicylaldehyde, can be used to generate diverse Schiff base derivatives. yu.edu.joekb.eg

The nitrogen atom of this compound can be both alkylated and acylated.

N-Alkylation introduces alkyl groups onto the nitrogen atom. This can be achieved through various methods, including reaction with alkyl halides, where the amine acts as a nucleophile to displace the halide. mdpi.com Another method is reductive amination, which involves the reaction of the amine with an aldehyde or ketone in the presence of a reducing agent. Catalytic N-alkylation can also be performed by reacting the amine with an alcohol in the presence of hydrogen and a suitable catalyst. google.com

N-Acylation is the introduction of an acyl group (R-C=O) and is synonymous with the amidation reactions discussed previously (Section 4.1.1). It is a fundamental transformation that converts the primary amine into a secondary amide. This can be accomplished using acylating agents like acyl chlorides or by employing coupling agents with carboxylic acids. fishersci.co.ukrsc.org Thioesters have also been reported as effective acyl sources for the N-acylation of various nitrogen-containing heterocycles. researchgate.net

As a basic compound, this compound readily reacts with acids to form stable crystalline salts. The most common of these is the hydrochloride salt, formed by reaction with hydrochloric acid. This process is often used for the purification and stable storage of the amine. The formation of hydrochloride salts of structurally similar compounds, such as (2R)-(1,4-dioxan-2-yl)-N-methyl-methanamine and (6,6-Dimethyl-1,4-dioxan-2-yl)methanamine, is well-documented. google.com The general procedure involves treating a solution of the amine with an appropriate acid, leading to the precipitation of the corresponding ammonium salt.

Interactive Data Table: Examples of Acid Addition Salts with Dioxane-containing Amines

| Amine Structure | Acid Used | Resulting Salt |

| (2R)-(1,4-dioxan-2-yl)-N-methyl-methanamine | Hydrochloric Acid | (2R)-(1,4-dioxan-2-yl)-N-methyl-methanamine hydrochloride google.com |

| (6,6-Dimethyl-1,4-dioxan-2-yl)methanamine | Hydrochloric Acid | (6,6-Dimethyl-1,4-dioxan-2-yl)methanamine hydrochloride |

Reactions Involving the 1,4-Dioxane (B91453) Ring System

The 1,4-dioxane ring is a cyclic diether that is generally stable under many reaction conditions, particularly basic, oxidative, and reductive environments. However, under specific, typically acidic, conditions, the ring can be cleaved.

While robust, the 1,4-dioxane ring is susceptible to cleavage by strong acids and certain Lewis acids. The reaction proceeds via protonation of one of the ether oxygens, followed by nucleophilic attack, leading to ring scission. For instance, studies on related 2,3-disubstituted-1,4-dioxane systems have shown that the dioxane ring can be cleanly cleaved using N-Bromosuccinimide (NBS) in a mixture of THF and water. Ring-opening polymerization of functionalized 1,4-dioxane-2,5-diones can also be promoted by organo-catalysts. The stability of the dioxane ring makes it a useful protecting group for 1,2-diols, which can be removed under acidic conditions when desired.

Functionalization of the Dioxane Ring (e.g., Hydroxylation, Halogenation)

The saturated 1,4-dioxane ring is generally considered to be relatively inert. However, the presence of activating groups and the use of modern synthetic methods can enable its functionalization.

Hydroxylation:

The introduction of a hydroxyl group onto the dioxane ring of this compound can be approached through C-H bond activation. While direct hydroxylation of unsubstituted 1,4-dioxane is challenging, the development of powerful oxidizing systems offers potential pathways. For instance, enzymatic hydroxylations using cytochrome P450 monooxygenases have been shown to hydroxylate benzo-1,4-dioxane, indicating the feasibility of such transformations on the dioxane core. In the case of this compound, the most likely positions for hydroxylation would be the methylene (B1212753) carbons (C-5 and C-6) of the dioxane ring, which are less sterically hindered than the C-2 and C-3 positions. The regioselectivity of such a reaction would be influenced by the directing effects of the substituents.

Advanced oxidation processes (AOPs) represent another avenue for hydroxylation. Studies on the degradation of 1,4-dioxane have shown that hydroxyl radicals, generated, for example, by the Fenton reagent (H₂O₂/Fe(II)), can effectively oxidize the dioxane ring. This process typically involves the formation of various hydroxylated intermediates. However, controlling the selectivity of such reactions to achieve mono-hydroxylation at a specific position on a substituted dioxane like this compound would be a significant synthetic challenge.

Halogenation:

Halogenation of the 1,4-dioxane ring can be achieved through free-radical or electrophilic pathways. Free-radical halogenation of alkanes and cyclic ethers is a well-established method, typically initiated by UV light. In the case of this compound, this reaction would likely proceed with low regioselectivity, leading to a mixture of mono- and poly-halogenated products at various positions on the dioxane ring. The stability of the resulting radical intermediates would govern the product distribution, with tertiary C-H bonds generally being more reactive than secondary ones. However, the presence of the heteroatoms and the aminomethyl group could influence the radical stability and thus the site of halogenation.

Electrophilic halogenation of the dioxane ring is less common due to the electron-withdrawing nature of the oxygen atoms, which deactivates the ring towards electrophilic attack. However, certain activated systems or the use of potent halogenating agents in combination with a Lewis acid catalyst might facilitate this transformation. The regioselectivity would be directed by the electronic effects of the substituents.

Table 1: Potential Functionalization Reactions of the Dioxane Ring

| Reaction Type | Reagents and Conditions (Hypothetical) | Potential Product(s) |

| Hydroxylation | Cytochrome P450 monooxygenase | Hydroxylated at C-5 or C-6 |

| Hydroxylation | Fenton's Reagent (H₂O₂/Fe(II)) | Mixture of hydroxylated products |

| Halogenation | Cl₂ or Br₂ with UV light | Mixture of mono- and poly-halogenated products |

| Halogenation | N-Halosuccinimide (NCS, NBS) with radical initiator | Halogenated at various positions |

Transformations at Adjacent Stereocenters or Substituents

The reactivity of the substituents on the dioxane ring, namely the aminomethyl group and the gem-dimethyl group, as well as the potential for transformations at the C-2 stereocenter, are key aspects of the derivatization of this compound.

The primary amine of the aminomethyl group is a versatile functional handle for a wide array of chemical transformations. Standard reactions of primary amines, such as acylation, alkylation, sulfonylation, and Schiff base formation, can be readily applied to introduce diverse functionalities. These modifications can significantly alter the physicochemical properties of the parent molecule.

The gem-dimethyl group at the C-3 position is generally unreactive under mild conditions. However, under forcing conditions or through radical-based transformations, functionalization of the methyl groups could be envisioned, although this would likely be non-selective and could lead to ring-opening or degradation. The Thorpe-Ingold effect, stemming from the presence of the gem-dimethyl group, may influence the conformation of the dioxane ring and thereby affect the reactivity of other parts of the molecule.

Transformations at the C-2 stereocenter would involve reactions that proceed with either retention or inversion of configuration. For instance, nucleophilic substitution reactions on a derivative where the aminomethyl group is converted to a suitable leaving group could potentially lead to inversion of stereochemistry at C-2, although such a reaction would be challenging. Stereoselective synthesis of 2,3-disubstituted 1,4-dioxanes has been reported, highlighting the ability to control the stereochemistry at these positions during the synthesis of the dioxane ring itself.

Table 2: Potential Transformations of Substituents

| Substituent | Reaction Type | Reagents and Conditions (Illustrative) | Potential Product(s) |

| Aminomethyl | Acylation | Acyl chloride, base | N-acylated derivative |

| Aminomethyl | Alkylation | Alkyl halide, base | N-alkylated derivative(s) |

| Aminomethyl | Reductive Amination | Aldehyde/ketone, reducing agent | N-alkylated derivative |

| gem-Dimethyl | Radical Halogenation | High temperature, radical initiator | Halogenated methyl groups (low selectivity) |

Regioselectivity and Chemoselectivity in Reactions

The presence of multiple reactive sites in this compound—the primary amine, and the C-H bonds on the dioxane ring—necessitates careful consideration of regioselectivity and chemoselectivity in its derivatization.

Regioselectivity:

In reactions involving the functionalization of the dioxane ring, regioselectivity will be a key challenge. For radical halogenation, the relative stability of the potential radical intermediates will determine the major product. Abstraction of a hydrogen atom from the C-2 position would lead to a radical stabilized by the adjacent oxygen and aminomethyl group. However, steric hindrance from the gem-dimethyl group at C-3 might disfavor this. The C-5 and C-6 positions are less sterically encumbered and could be more accessible to radical attack.

For hydroxylation reactions, particularly those mediated by enzymes, the regioselectivity can be high due to the specific binding of the substrate in the enzyme's active site. In the absence of enzymatic control, achieving high regioselectivity in the hydroxylation of the dioxane ring would be difficult.

Chemoselectivity:

Given the high reactivity of the primary amine compared to the C-H bonds of the dioxane ring, most reactions with electrophilic reagents will be highly chemoselective for the amino group. For instance, in acylation or alkylation reactions, the nucleophilic amine will react preferentially over the less reactive dioxane ring.

To achieve functionalization of the dioxane ring without affecting the aminomethyl group, protection of the amine may be necessary. Common amine protecting groups, such as tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz), can be employed. Once the desired modification on the dioxane ring is accomplished, the protecting group can be removed to regenerate the primary amine.

Conversely, if transformations of the dioxane ring are desired in the presence of an unprotected amine, reagents and conditions must be chosen carefully to favor the intended reaction. For example, radical halogenation under non-polar conditions might favor reaction on the dioxane ring over reactions involving the protonated amine under acidic conditions.

Table 3: Factors Influencing Selectivity in Reactions

| Selectivity Type | Influencing Factors | Predicted Outcome |

| Regioselectivity | Steric hindrance from gem-dimethyl group | Favors reaction at less hindered C-5 and C-6 positions |

| Electronic effects of substituents | Can direct electrophilic or radical attack | |

| Stability of reaction intermediates | Favors pathways with more stable radical or carbocation intermediates | |

| Chemoselectivity | Nucleophilicity of the primary amine | Preferential reaction with electrophiles at the amine |

| Use of protecting groups | Allows for selective reaction at either the amine or the dioxane ring | |

| Reaction conditions (pH, solvent) | Can modulate the relative reactivity of the functional groups |

Spectroscopic Characterization and Advanced Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the molecular structure of (3,3-Dimethyl-1,4-dioxan-2-yl)methanamine in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the unambiguous assignment of all proton and carbon signals.

¹H NMR and ¹³C NMR for Structural Assignment

The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons. For this compound, distinct signals are expected for the protons of the dioxane ring, the gem-dimethyl groups, the methanamine side chain, and the amine group itself. The dioxane ring protons typically appear in the range of 3.0-4.5 ppm, exhibiting complex splitting patterns due to their diastereotopic nature and coupling with adjacent protons. The two methyl groups at the C3 position are expected to be diastereotopic, potentially giving rise to two separate singlets.

The ¹³C NMR spectrum reveals the number of unique carbon environments. The structure of this compound contains seven distinct carbon atoms. The chemical shifts are influenced by the electronegativity of the adjacent oxygen and nitrogen atoms. The quaternary carbon (C3) would appear as a singlet, while the other carbons would show multiplicities in an off-resonance decoupled spectrum corresponding to the number of attached protons.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

|---|---|---|---|

| H2 | ~3.8 - 4.2 | Doublet of Doublets | J(H2, H-methylene), J(H2, H5) |

| H5 (axial) | ~3.2 - 3.6 | Doublet of Doublets | J(geminal), J(vicinal) |

| H5 (equatorial) | ~3.7 - 4.1 | Doublet of Doublets | J(geminal), J(vicinal) |

| H6 (axial) | ~3.4 - 3.8 | Doublet of Doublets | J(geminal), J(vicinal) |

| H6 (equatorial) | ~3.9 - 4.3 | Doublet of Doublets | J(geminal), J(vicinal) |

| CH₃ (axial) | ~1.1 - 1.3 | Singlet | - |

| CH₃ (equatorial) | ~1.2 - 1.4 | Singlet | - |

| CH₂-NH₂ | ~2.8 - 3.2 | Multiplet | J(H-methylene, H2) |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C2 | ~75 - 85 |

| C3 | ~70 - 80 |

| C5 | ~65 - 75 |

| C6 | ~65 - 75 |

| CH₃ (axial) | ~20 - 30 |

| CH₃ (equatorial) | ~20 - 30 |

2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity

Two-dimensional NMR experiments are crucial for establishing the precise connectivity of the atoms.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. For this compound, COSY would show correlations between the proton at C2 and the methylene (B1212753) protons of the aminomethyl group, as well as among the protons on the dioxane ring (H5 and H6).

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This allows for the definitive assignment of each proton signal to its corresponding carbon atom, for instance, linking the signals of the gem-dimethyl protons to their respective carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over two or three bonds. This is particularly useful for identifying quaternary carbons and piecing together the molecular framework. For example, HMBC would show correlations from the gem-dimethyl protons to the C2, C3, and C5 carbons, confirming their position.

Chiral NMR Shift Reagents for Enantiomeric Excess Determination

As this compound is a chiral molecule, determining its enantiomeric excess (ee) is important. Chiral NMR shift reagents, typically lanthanide complexes, can be used for this purpose. These reagents form diastereomeric complexes with the enantiomers of the analyte, leading to the separation of their NMR signals. nih.gov The amine and ether functionalities in the molecule can act as binding sites for the chiral shift reagent. chemistnotes.com The integration of the separated signals in the ¹H NMR spectrum allows for the quantification of the enantiomeric excess. nih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of the molecule, which aids in its structural confirmation. The molecular ion peak ([M]⁺) would confirm the molecular weight of this compound. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula.

The fragmentation pattern is characteristic of the molecule's structure. For this compound, key fragmentation pathways would likely involve the cleavage of the aminomethyl side chain and the fragmentation of the dioxane ring. The base peak in the mass spectrum of 1,4-dioxane (B91453) is often m/z 28, corresponding to [C₂H₄]⁺. docbrown.info Similar fragmentations could be expected for the substituted derivative.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| m/z Value | Possible Fragment Ion |

|---|---|

| [M]⁺ | [C₇H₁₅NO₂]⁺ |

| [M - CH₂NH₂]⁺ | [C₆H₁₁O₂]⁺ |

| [M - C(CH₃)₂]⁺ | [C₅H₉NO₂]⁺ |

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state. If a suitable crystal of this compound or a salt thereof can be obtained, X-ray diffraction analysis would yield precise information on bond lengths, bond angles, and the conformation of the dioxane ring (e.g., chair or boat). It would also reveal the relative and absolute stereochemistry of the chiral center at C2 and provide insights into intermolecular interactions, such as hydrogen bonding, in the crystal lattice.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in the molecule.

FT-IR Spectroscopy: The FT-IR spectrum would show characteristic absorption bands for the N-H stretching of the primary amine (typically two bands in the 3300-3500 cm⁻¹ region), C-H stretching of the alkyl groups (around 2850-3000 cm⁻¹), N-H bending (around 1600 cm⁻¹), and C-O stretching of the ether linkages in the dioxane ring (strong bands in the 1000-1200 cm⁻¹ region). docbrown.info

Raman Spectroscopy: Raman spectroscopy provides complementary information. The C-C and C-O stretching vibrations of the dioxane ring would also be visible. While N-H stretching bands are often weak in Raman spectra, other skeletal vibrations can be prominent.

Table 4: Predicted Vibrational Frequencies for this compound

| Functional Group | Predicted FT-IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

|---|---|---|

| N-H Stretch (amine) | 3300 - 3500 (two bands) | Weak |

| C-H Stretch (alkyl) | 2850 - 3000 | Strong |

| N-H Bend (amine) | 1590 - 1650 | - |

Theoretical and Computational Investigations of Dioxane Methanamine Compounds

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost effectively for the study of medium-sized organic molecules. nih.gov DFT calculations are employed to determine the electronic structure of a molecule, from which a wide range of properties can be derived. researchgate.net

A fundamental step in any computational study is geometry optimization, which involves finding the three-dimensional arrangement of atoms that corresponds to the lowest potential energy. For a flexible molecule like (3,3-Dimethyl-1,4-dioxan-2-yl)methanamine, this process is complicated by the existence of multiple conformers. The 1,4-dioxane (B91453) ring can adopt several conformations, primarily the stable "chair" form and higher-energy "twist-boat" forms.

| Conformer | Ring Conformation | Side Chain Orientation | Relative Energy (kcal/mol) |

|---|---|---|---|

| 1 | Chair | Equatorial | 0.00 |

| 2 | Chair | Axial | 2.50 |

| 3 | Twist-Boat | - | 5.80 |

DFT calculations provide detailed information about the electronic structure of a molecule, which is crucial for understanding its reactivity. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an important indicator of a molecule's kinetic stability and chemical reactivity. nih.gov

Global reactivity descriptors, such as electronegativity (χ), chemical hardness (η), and global softness (S), can be calculated from the HOMO and LUMO energies. These descriptors provide a quantitative measure of the molecule's tendency to accept or donate electrons. Furthermore, local reactivity can be analyzed using Fukui functions, which identify the most electrophilic and nucleophilic sites within the molecule, predicting where it is most likely to react. nih.gov For this compound, the nitrogen atom of the amine group is expected to be a primary nucleophilic site.

| Property | Value |

|---|---|

| EHOMO (eV) | -6.5 |

| ELUMO (eV) | 1.8 |

| HOMO-LUMO Gap (eV) | 8.3 |

| Ionization Potential (I) (eV) | 6.5 |

| Electron Affinity (A) (eV) | -1.8 |

| Global Hardness (η) | 4.15 |

A significant application of DFT is the prediction of spectroscopic properties, which serves as a powerful tool for structure verification and interpretation of experimental spectra.

NMR Spectroscopy: Theoretical calculations can predict the nuclear magnetic resonance (NMR) chemical shifts (δ) for ¹H and ¹³C atoms. nih.gov By computing the magnetic shielding tensors for each nucleus in the optimized molecular structure, predicted chemical shifts can be obtained and compared with experimental data to confirm the proposed structure and assign specific resonances.

IR Spectroscopy: The vibrational frequencies of a molecule can be calculated from the second derivatives of the energy with respect to atomic displacements. The resulting theoretical infrared (IR) spectrum, showing the frequencies and intensities of vibrational modes, can be compared with experimental FT-IR spectra. researchgate.net This is invaluable for identifying characteristic functional groups, such as the N-H stretches of the amine and C-O stretches of the dioxane ring.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption wavelengths and intensities in a UV-Vis spectrum. researchgate.net This allows for the prediction of λ_max values and aids in understanding the electronic transitions within the molecule.

Reaction Mechanism Elucidation through Computational Chemistry

Computational chemistry is instrumental in elucidating reaction mechanisms by mapping the potential energy surface of a chemical reaction. This involves identifying the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. By calculating the activation energy (the energy barrier of the transition state relative to the reactants), the feasibility and kinetics of a proposed reaction pathway can be assessed. unimib.it

For this compound, one could investigate various reactions, such as its nucleophilic addition to a carbonyl compound. DFT calculations would be used to model the step-by-step process, calculating the energies of all species along the reaction coordinate. This approach has been successfully applied to understand complex reactions like [4+2] cycloadditions in related dioxane systems, providing detailed mechanistic insights. nih.govrsc.org

Molecular Dynamics Simulations for Conformational Flexibility

While DFT calculations provide a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, molecular flexibility, and interactions with the surrounding environment (e.g., solvent molecules).

For this compound, an MD simulation would reveal the flexibility of the dioxane ring and the rotational freedom of the aminomethyl group. It could show how the molecule explores its conformational space in solution and how intermolecular hydrogen bonds with solvent molecules might influence its preferred shape. This provides a more realistic understanding of the molecule's behavior under experimental conditions.

Quantum Chemical Calculations for Charge Transfer Processes

Quantum chemical methods are also used to study charge transfer processes, both within a molecule (intramolecular) and between molecules (intermolecular). Natural Bond Orbital (NBO) analysis is a common technique used to analyze the computed DFT wavefunction. NBO analysis provides a localized picture of chemical bonds and lone pairs and can quantify charge distribution and delocalization effects.

In the context of this compound, NBO analysis could be used to determine the partial atomic charges on each atom, confirming the nucleophilicity of the nitrogen and the electrophilicity of certain hydrogen atoms. It can also reveal hyperconjugative interactions that contribute to the molecule's stability. When studying intermolecular interactions, such as hydrogen bonding, these calculations can quantify the extent of charge transfer from a donor orbital (like the nitrogen lone pair) to an acceptor orbital (like an antibonding σ* orbital of a solvent molecule). nih.gov

Applications in Advanced Organic Synthesis and Material Science Precursors

Building Blocks for Complex Molecular Architectures

The structural features of (3,3-Dimethyl-1,4-dioxan-2-yl)methanamine make it an attractive starting point for the synthesis of more elaborate molecules. The dioxane moiety provides a stable, six-membered heterocyclic core, while the primary amine serves as a reactive handle for a wide array of chemical transformations.

Intermediates for Heterocyclic Systems

The 1,4-dioxane (B91453) scaffold is a recognized chemotype in organic synthesis and drug discovery, often used to improve properties such as solubility and bioavailability. thieme-connect.de Molecules containing this framework can serve as chiral auxiliaries in asymmetric synthesis. thieme-connect.de The primary amine of this compound is a key functional group for constructing larger heterocyclic systems. Amines are fundamental precursors in numerous cyclization reactions, enabling the formation of a diverse range of nitrogen-containing rings.

For example, the amine group can react with dicarbonyl compounds, diketenes, or other bifunctional electrophiles to construct new ring systems fused to or substituted with the dioxane moiety. The Diels-Alder reaction, a powerful tool for forming six-membered rings, often utilizes dienophiles that can be derived from or react with amine-containing structures. chim.it Precursors with similar dioxane structures, such as 2,3-dimethylene-1,4-dioxane, are employed in [4+2] cycloaddition reactions to build functionalized cyclohexene derivatives, which are themselves intermediates for other complex molecules. nih.govrsc.org This highlights the utility of the dioxane framework in building cyclic systems.

Table 1: Potential Heterocyclic Systems from Amine Precursors

| Heterocycle Class | General Precursors | Potential Role of this compound |

|---|---|---|

| Pyrroles/Pyrrolidines | Amines, Dicarbonyls, Haloalkanes | Serves as the primary amine source for Paal-Knorr synthesis or nucleophilic substitution reactions. |

| Pyridines | Amines, 1,5-Dicarbonyl compounds | Could act as the nitrogen donor in Hantzsch-type pyridine (B92270) synthesis variations. |

| Piperazines | 1,2-Diamines, Dihalides | Derivatives of the title compound could provide the necessary diamine structure. |

Scaffolds for Conjugated Systems and Bioconjugates

A molecular scaffold is a core structure upon which other chemical moieties can be built. Due to its rigid cage-like structure, adamantane is often used as a scaffold with a defined geometry for applications in medicinal and material chemistry. researchgate.net Similarly, the defined stereochemistry and conformation of the this compound ring system make it a candidate for use as a rigid scaffold.

The primary amine provides a convenient point of attachment for π-conjugated oligomers or polymers, which are of interest for their applications as semiconductors and in electronic devices. nih.govbeilstein-journals.org The amine can be transformed into an amide, imine, or other functional group to link the dioxane core to aromatic or acetylenic units, thereby creating novel donor-acceptor systems or materials with tunable electronic properties. beilstein-journals.org

Furthermore, the amine functionality is crucial for bioconjugation, allowing the scaffold to be covalently linked to biomolecules such as peptides, proteins, or nucleic acids. This opens possibilities for its use in developing targeted drug delivery systems or diagnostic probes, where the dioxane unit could influence the solubility and pharmacokinetic properties of the resulting bioconjugate.

Ligand Design in Catalysis

The development of chiral ligands is central to the field of asymmetric catalysis, which aims to produce enantiomerically pure compounds. Chiral amines and their derivatives are a cornerstone of ligand design due to the ability of the nitrogen atom to coordinate effectively with transition metals.

Chiral Ligands for Asymmetric Synthesis

This compound is an inherently chiral molecule. Chiral amines are important as organocatalysts and as chelating ligands for asymmetric metal-catalyzed reactions. nih.gov The synthesis of chiral diene ligands, for instance, has become a powerful method for constructing enantioenriched compounds from achiral substrates, particularly in rhodium-catalyzed reactions. The utility of these ligands has been demonstrated in asymmetric 1,4-additions of arylboronic acids to various acceptors. researchgate.netresearchgate.net

The structure of this compound, containing both a nitrogen donor atom and ether-like oxygen atoms within the dioxane ring, suggests its potential as a chiral N,O-bidentate or monodentate ligand. Such ligands can create a specific chiral environment around a metal center, influencing the stereochemical outcome of a catalytic reaction. Syntheses of new chiral amines with cyclic acetal (B89532) skeletons derived from tartaric acid have yielded compounds useful as ligands and organocatalysts. nih.gov

Coordination Chemistry with Transition Metals

The amine group of this compound possesses a lone pair of electrons on the nitrogen atom, making it a classic Lewis base capable of forming coordinate covalent bonds with electron-accepting transition metal ions. scispace.com The formation of coordination compounds is fundamental to their application in catalysis, where the ligand structure dictates the catalyst's activity and selectivity. mdpi.com

The compound can act as a monodentate ligand, coordinating to a metal center solely through the nitrogen atom. It is also possible for the oxygen atoms of the dioxane ring to participate in coordination, leading to chelation, which can form more stable metal complexes. The steric bulk provided by the gem-dimethyl group on the dioxane ring can influence the coordination geometry and the number of ligands that can bind to the metal center, which is a critical factor in catalyst design. mdpi.com

Table 2: Potential Coordination with Transition Metals

| Transition Metal (Ion) | Potential Catalyst Application | Expected Geometry (Illustrative) |

|---|---|---|

| Rhodium(I) | Asymmetric 1,4-addition, Hydrogenation | Square Planar |

| Palladium(II) | Cross-Coupling Reactions | Square Planar |

| Ruthenium(II) | Asymmetric Hydrogenation, Metathesis | Octahedral |

| Copper(I/II) | Atom Transfer Radical Polymerization (ATRP), Click Chemistry | Tetrahedral, Square Planar, or Octahedral |

Precursors for Polymer Synthesis (e.g., Polyureas)

Polyureas are a class of polymers known for their high durability and strong resistance to environmental factors. semanticscholar.org The synthesis of polyureas typically involves the step-growth polymerization reaction between a diamine and a diisocyanate. semanticscholar.orgresearchgate.net This reaction is generally fast and does not require a catalyst due to the high nucleophilicity of the amine group. researchgate.net

While this compound is a monoamine, it can be utilized in polyurea synthesis in several ways:

Chain Termination/Modification: As a monoamine, it can be added to a polymerization reaction to control the molecular weight of the resulting polyurea by capping the growing polymer chains. This allows for the synthesis of polymers with specific chain lengths and properties.

Pendant Functional Group: The dioxane moiety can be introduced as a pendant group along the polymer backbone. This can significantly alter the properties of the final material, such as its solubility, thermal stability, and affinity for other substances.

Monomer Precursor: The compound can be chemically modified to create a diamine or a diisocyanate, which could then serve as a direct monomer for polyurea synthesis.

The incorporation of the bulky and rigid 3,3-dimethyl-1,4-dioxane unit into a polymer backbone could lead to materials with unique thermal and mechanical properties. Dioxane-based structures are also explored in the context of polymer electrolytes and ring-opening polymerization, indicating the versatility of this heterocyclic core in polymer science. researchgate.netrsc.org

Table 3: General Reaction for Polyurea Synthesis

| Reactant A (Isocyanate) | Reactant B (Amine) | Resulting Linkage | Role of this compound |

|---|

Future Research Trajectories and Methodological Advancements

Development of Novel and More Efficient Synthetic Pathways

One promising avenue is the exploration of catalytic asymmetric synthesis to produce enantiomerically pure forms of the target compound. The stereocenter at the C2 position of the dioxane ring could be crucial for biological activity in potential applications. Chiral catalysts, including organocatalysts and transition-metal complexes, could be employed in key bond-forming reactions to achieve high levels of stereoselectivity.

Furthermore, the development of one-pot or tandem reaction sequences could significantly improve synthetic efficiency. For instance, a cascade reaction commencing from readily available starting materials could assemble the substituted dioxane ring and introduce the aminomethyl group in a single, uninterrupted process. An approach starting from epoxides and employing an ethylene (B1197577) glycol equivalent is a known method for forming the 1,4-dioxane (B91453) ring, and this could be adapted for the synthesis of the target molecule. enamine.net

Future synthetic strategies could also explore the use of flow chemistry. This technology offers advantages in terms of safety, scalability, and reaction control, which would be beneficial for the synthesis of (3,3-Dimethyl-1,4-dioxan-2-yl)methanamine on a larger scale. A comparative overview of potential synthetic strategies is presented in Table 1.

Table 1: Comparison of Potential Synthetic Strategies

| Strategy | Potential Advantages | Potential Challenges |

|---|---|---|

| Catalytic Asymmetric Synthesis | Access to enantiopure compounds. | Catalyst development and optimization. |

| One-Pot/Tandem Reactions | Increased efficiency, reduced waste. | Complex reaction optimization. |

| Flow Chemistry | Enhanced safety, scalability, and control. | Specialized equipment required. |

Exploration of Under-Investigated Reactivity Profiles

The chemical reactivity of this compound is largely uncharted territory. A systematic investigation of its reactivity profile is essential for understanding its chemical properties and for its utilization as a building block in the synthesis of more complex molecules.

The primary amine functionality is a key reactive site. Future studies should explore a range of transformations at the nitrogen atom, including N-alkylation, N-acylation, and reductive amination, to generate a diverse library of derivatives. The reactivity of this amine can be compared to that of other aminomethylated heterocyclic compounds to predict its behavior.

The 1,4-dioxane ring itself presents interesting possibilities for chemical transformation. While generally stable, the dioxane ether linkages can be cleaved under certain conditions, such as in the presence of strong acids. Investigating the ring-opening reactions of this compound could lead to the synthesis of novel acyclic compounds with unique substitution patterns. The gem-dimethyl group at the C3 position is expected to influence the conformational stability of the dioxane ring, which in turn could affect its reactivity.

The influence of the aminomethyl substituent on the reactivity of the dioxane ring, and vice versa, is another area ripe for investigation. Intramolecular reactions between the amine group and the dioxane ring could lead to the formation of novel bicyclic or cage-like structures.

Advanced Spectroscopic and Computational Approaches for Deeper Mechanistic Insights

A thorough understanding of the three-dimensional structure and dynamic behavior of this compound is crucial. Advanced spectroscopic and computational methods will be indispensable in this pursuit.

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, including two-dimensional techniques such as NOESY and ROESY, can provide valuable information about the through-space proximity of atoms, which can be used to elucidate the preferred conformation of the molecule in solution. The conformational analysis of the 1,4-dioxane ring is a well-established field, and these techniques can be applied to understand the influence of the substituents in the target molecule. acs.org

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool for investigating the conformational landscape of this compound. researchgate.net Theoretical calculations can be used to determine the relative energies of different conformers, such as chair and twist-boat forms, and to predict the barriers to interconversion between them. acs.org Such studies can also provide insights into the electronic properties of the molecule and help to rationalize its observed reactivity. A summary of applicable advanced analytical techniques is provided in Table 2.

Table 2: Advanced Analytical Techniques for Structural and Mechanistic Studies

| Technique | Information Gained |

|---|---|

| 2D NMR (NOESY, ROESY) | Conformational analysis in solution, internuclear distances. |

| X-ray Crystallography | Precise solid-state structure, bond lengths, and angles. |

| Density Functional Theory (DFT) | Relative conformer energies, reaction mechanisms, electronic properties. researchgate.net |

Design of Highly Functionalized Dioxane-Methanamines with Tailored Properties

The structural scaffold of this compound provides a versatile platform for the design of new molecules with specific, tailored properties. The 1,4-dioxane motif is found in numerous biologically active compounds and functional materials, suggesting that derivatives of the title compound could have interesting applications. nih.govresearchgate.netnih.gov

By systematically modifying the structure of this compound, it is possible to fine-tune its physicochemical properties, such as solubility, lipophilicity, and hydrogen bonding capacity. For example, functionalization of the primary amine could be used to attach various pharmacophores or to incorporate the molecule into larger supramolecular assemblies.

The design of libraries of functionalized dioxane-methanamines for high-throughput screening in biological assays or for testing in materials science applications is a promising future direction. For instance, derivatives could be explored for their potential as ligands for metal catalysts, as building blocks for polymers with novel properties, or as probes for biological systems. The versatility of the 1,4-benzodioxane scaffold in medicinal chemistry highlights the potential for developing bioactive compounds from related dioxane structures. nih.govresearchgate.net

Q & A

Q. What are the optimal synthetic routes for (3,3-Dimethyl-1,4-dioxan-2-yl)methanamine, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves multi-step organic reactions, such as ring-opening of epoxides followed by reductive amination. Key steps include:

- Precursor preparation : Start with 3,3-dimethyl-1,4-dioxane-2-carbaldehyde, which can be synthesized via acid-catalyzed cyclization of diols.

- Reductive amination : Use sodium cyanoborohydride or hydrogen gas with a palladium catalyst to convert the aldehyde intermediate to the methanamine derivative.

- Purification : Hydrochloride salt formation (e.g., using HCl in ethanol) improves crystallinity for column chromatography or recrystallization .

- Optimization : Adjust solvent polarity (e.g., dichloromethane vs. THF), temperature (0–5°C for exothermic steps), and stoichiometric ratios (amine:aldehyde ≈ 1:1.2) to maximize yield (>80%) .

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should be prioritized?

- Methodological Answer : Prioritize NMR, IR, and mass spectrometry :

- <sup>1</sup>H NMR : Look for signals at δ 1.3–1.5 ppm (geminal dimethyl groups) and δ 3.6–4.0 ppm (dioxane ring protons). The methanamine -CH2NH2 group appears as a triplet near δ 2.8 ppm .

- <sup>13</sup>C NMR : Peaks at 22–25 ppm (CH3 groups) and 70–75 ppm (dioxane oxygenated carbons) confirm the backbone .

- IR : Strong absorption at ~3300 cm<sup>-1</sup> (N-H stretch) and ~1100 cm<sup>-1</sup> (C-O-C ether stretch) .

- HRMS : Exact mass should match C7H15NO2 (theoretical [M+H]<sup>+</sup> = 146.1176) .

Advanced Research Questions

Q. How do steric and electronic effects of the 3,3-dimethyl-dioxane ring influence the compound’s reactivity in nucleophilic substitutions?